![molecular formula C14H12Cl2N2O B11765979 4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11765979.png)

4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

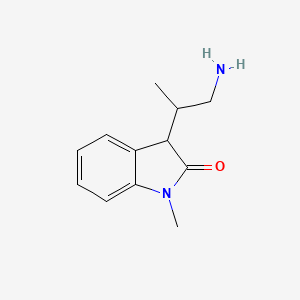

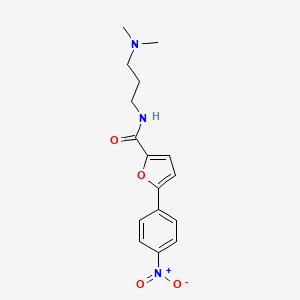

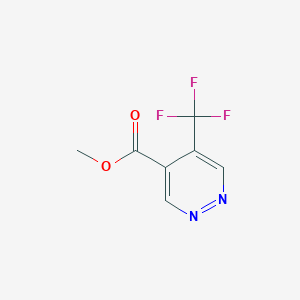

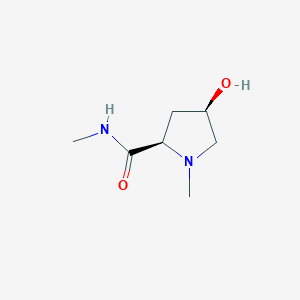

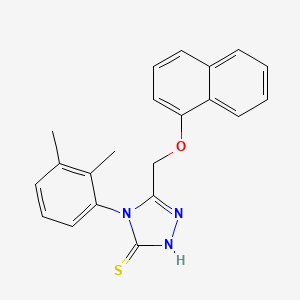

4-(7,7-Dichlor-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitril ist eine chemische Verbindung mit der Summenformel C14H12Cl2N2O. Sie zeichnet sich durch eine spirocyclische Struktur aus, die eine Benzonitril-Einheit und ein dichloriertes Azaspiro-Ringsystem umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(7,7-Dichlor-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitril beinhaltet in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Azaspiro-Rings: Der Azaspiro-Ring kann durch eine Cyclisierungsreaktion synthetisiert werden, die ein geeignetes Amin und ein dichloriertes Keton unter basischen Bedingungen umfasst.

Einführung der Benzonitril-Einheit: Die Benzonitril-Gruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden, bei der das Azaspiro-Zwischenprodukt in Gegenwart einer geeigneten Base mit einem Benzonitril-Derivat reagiert.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erreichen. Dazu können die Verwendung fortschrittlicher katalytischer Systeme, Durchflussreaktoren und Reinigungsverfahren wie Umkristallisation und Chromatographie gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(7,7-Dichlor-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitril kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung starker Oxidationsmittel zu den entsprechenden Oxo-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.

Substitution: Nucleophile Substitutionsreaktionen können an der Benzonitril-Einheit auftreten, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.

Substitution: Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) in polaren aprotischen Lösungsmitteln.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können bei der Oxidation Oxo-Derivate entstehen, während bei der Reduktion Alkohole oder Amine entstehen können.

Wissenschaftliche Forschungsanwendungen

4-(7,7-Dichlor-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Als Leitverbindung für die Entwicklung neuer Pharmazeutika untersucht, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Industrie: Wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von 4-(7,7-Dichlor-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.

Wirkmechanismus

The mechanism of action of 4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

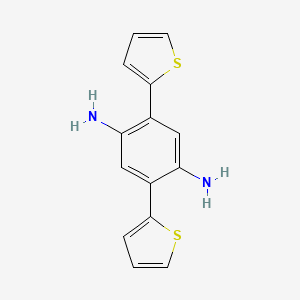

4-(7,7-Dichlor-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitril: weist strukturelle Ähnlichkeiten mit anderen spirocyclischen Verbindungen auf, wie z. B. Spirooxindolen und spirocyclischen Lactamen.

Spirooxindole: Bekannt für ihre biologische Aktivität und in der Wirkstoffforschung eingesetzt.

Spirocyclische Lactame: Werden bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.

Einzigartigkeit

Was 4-(7,7-Dichlor-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitril auszeichnet, ist die spezifische Kombination eines dichlorierten Azaspiro-Rings und einer Benzonitril-Einheit, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.

Eigenschaften

Molekularformel |

C14H12Cl2N2O |

|---|---|

Molekulargewicht |

295.2 g/mol |

IUPAC-Name |

4-(7,7-dichloro-6-oxo-5-azaspiro[2.5]octan-5-yl)benzonitrile |

InChI |

InChI=1S/C14H12Cl2N2O/c15-14(16)8-13(5-6-13)9-18(12(14)19)11-3-1-10(7-17)2-4-11/h1-4H,5-6,8-9H2 |

InChI-Schlüssel |

PPPXDLSRZXIBQT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC12CC(C(=O)N(C2)C3=CC=C(C=C3)C#N)(Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B11765903.png)

![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanol](/img/structure/B11765966.png)